2-Amino-2,4,4-trimethylpentanenitrile
Description
2-Amino-2,4,4-trimethylpentanenitrile is a branched aliphatic nitrile featuring an amino group and three methyl substituents. Its molecular structure combines a nitrile (–C≡N) group with a tertiary amine (–NH2) at the 2-position, along with methyl groups at the 2, 4, and 4 positions.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-amino-2,4,4-trimethylpentanenitrile |
InChI |
InChI=1S/C8H16N2/c1-7(2,3)5-8(4,10)6-9/h5,10H2,1-4H3 |
InChI Key |
NDXJZABKMSSMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-Amino-2,4,4-trimethylpentanenitrile, enabling comparative analysis:
Key Observations:
- Branching vs. Planarity: Unlike the rigid enamine and keto groups in the compounds from and -Amino-2,4,4-trimethylpentanenitrile adopts a flexible, branched aliphatic structure. This reduces steric hindrance but may lower thermal stability compared to planar enamine derivatives .
- In contrast, the simpler methyl and amino groups in this compound suggest applications as a synthetic intermediate .
Physicochemical Properties
- Melting Points: Aromatic amines like 2-Amino-4-nitrophenol (mp 143°C) exhibit higher melting points due to hydrogen bonding and planar structures . Aliphatic nitriles, such as those in and , likely have lower melting points (<100°C) owing to weaker intermolecular forces.
- Solubility: The amino and nitrile groups in this compound may confer partial solubility in polar aprotic solvents (e.g., DMF, acetone), similar to the indole-containing analog in .
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